Santin

Descripción general

Descripción

Nikkomycin Biosynthesis Involvement :

- SanT , a bidomain protein, is essential for nikkomycin biosynthesis in Streptomyces ansochromogenes. Nikkomycins inhibit chitin synthetase and have activities against fungi. SanT has an acyl carrier protein (ACP) domain and an aminotransferase (AMT) domain, both crucial for nikkomycin production. The biochemical and genetic evidence suggests SanT's bifunctional role in biosynthesis (Lianghui Jia, Yuqing Tian, H. Tan, 2007).

Anti-Influenza Activity :

- Santin, a flavonoid, inhibits influenza A virus replication in cell cultures by modulating MAPKs and NF-κB pathways, suggesting potential as an anti-influenza agent (Ming Zhong, Hui-qiang Wang, Haiyan Yan, Shuo Wu, Zhengyi Gu, Yu-huan Li, 2018).

Potassium Borate Synthesis :

- A study on the synthesis of potassium borate, santite (KB5O8·4H2O) , at various temperatures and reaction times, showcases methods of producing this compound and analyzing its structure and yield (Sibel Ila, A. Kipcak, E. Derun, 2022).

Chiral Anthracene Cation Radical :

- Research on a chiral 9,10-diphenyleanthracene derivative, referred to as SANT, which forms a robust cation radical. This study explores its racemization and potential applications in materials science (M. Ivanov, Khushabu Thakur, A. Bhatnagar, R. Rathore, 2017).

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Se ha descubierto que Santin potencia la apoptosis mediada por TRAIL en las células cancerosas de colon . Esto significa que puede ayudar a inducir la muerte celular programada en las células cancerosas, que es una estrategia clave en el tratamiento del cáncer. Específicamente, se encontró que this compound aumenta la expresión de los receptores de muerte TRAIL-R1 y TRAIL-R2 y aumenta la disrupción de la membrana mitocondrial en las células cancerosas SW480 y SW620 . Esto sugiere que this compound podría potencialmente desempeñar un papel en la quimioprevención del cáncer de colon a través de la mejora de la apoptosis mediada por TRAIL .

Quimioprevención

Además de su posible papel en el tratamiento del cáncer de colon, this compound también puede tener aplicaciones más amplias en la quimioprevención . La quimioprevención se refiere al uso de agentes químicos naturales o sintéticos específicos para revertir, suprimir o prevenir la progresión al cáncer invasivo. Dada su capacidad para inducir la apoptosis en las células cancerosas, this compound podría usarse potencialmente como un agente quimiopreventivo.

Propiedades antiinflamatorias

Los flavonoides, el grupo de compuestos al que pertenece this compound, son conocidos por sus propiedades antiinflamatorias . Si bien los estudios específicos sobre los efectos antiinflamatorios de this compound son limitados, es razonable suponer que this compound puede compartir esta característica con otros flavonoides.

Actividad antioxidante

Los flavonoides también son bien conocidos por su actividad antioxidante . Los antioxidantes ayudan a proteger las células del daño causado por los radicales libres, moléculas inestables que pueden causar estrés oxidativo. This compound, como flavonoide, por lo tanto puede tener propiedades antioxidantes potenciales.

Efectos inmunomoduladores

Se ha descubierto que los flavonoides tienen efectos inmunomoduladores , lo que significa que pueden modificar la respuesta inmune o el funcionamiento del sistema inmunológico. Si bien actualmente falta investigación específica sobre los efectos inmunomoduladores de this compound, es posible que this compound tenga propiedades similares dada su clasificación como flavonoide.

Propiedades antimicrobianas

Finalmente, los flavonoides son conocidos por sus propiedades antimicrobianas . Pueden inhibir el crecimiento de bacterias, hongos y virus. Como miembro de la familia de los flavonoides, this compound también podría poseer propiedades antimicrobianas.

Mecanismo De Acción

Target of Action

Santin, also known as 5,7-Dihydroxy-3,6,4’-trimethoxyflavone, is a flavonoid extracted from birch buds . It exerts antiproliferative, anti-influenza activity, and anti-cancer effects

Mode of Action

It has been shown to synergize with trail (tumor necrosis factor–related apoptosis-inducing ligand) to induce apoptosis in colon cancer cells . This compound enhances TRAIL-mediated apoptosis through increased expression of death receptors TRAIL-R1 and TRAIL-R2 .

Biochemical Pathways

This compound appears to affect the apoptosis pathway in cancer cells. It increases the expression of death receptors TRAIL-R1 and TRAIL-R2, which are key components of the extrinsic pathway of apoptosis . This leads to augmented disruption of the mitochondrial membrane in SW480 and SW620 cancer cells . The exact biochemical pathways and their downstream effects influenced by this compound require further investigation.

Result of Action

This compound has been shown to enhance TRAIL-mediated apoptosis in colon cancer cells . This results in the death of cancer cells, thereby exerting its antiproliferative and anti-cancer effects . .

Propiedades

IUPAC Name |

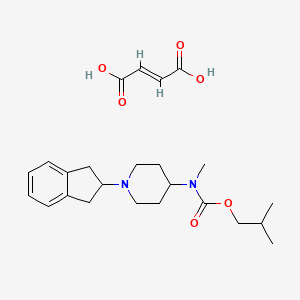

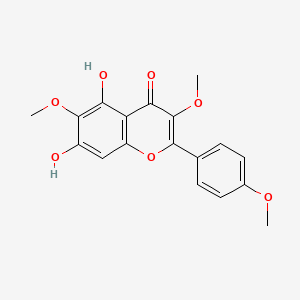

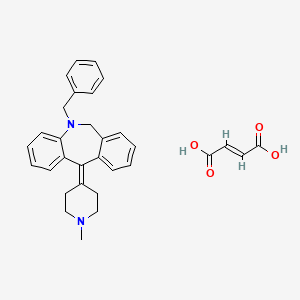

5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-18(24-3)15(21)13-12(25-16)8-11(19)17(23-2)14(13)20/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZAJFZEYZIHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182109 | |

| Record name | Santin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27782-63-4 | |

| Record name | Santin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27782-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027782634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5785Y952EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Santin?

A1: this compound has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic data including nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR) have been used to elucidate the structure of this compound.

Q3: How does this compound interact with its targets to exert its effects?

A3: this compound has been shown to interact with multiple cellular pathways, including those involving MAPKs, NF-κB, proline oxidase, and death receptors (TRAIL-R1 and TRAIL-R2).

Q4: What are the downstream effects of this compound's interaction with these targets?

A4: this compound's modulation of these targets has been linked to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of inflammatory responses.

Q5: Does this compound influence oxidative stress in cells?

A5: Research suggests that this compound induces oxidative proline catabolism, leading to the generation of reactive oxygen species (ROS) in cancer cells.

Q6: What types of cell lines have been used to study the effects of this compound in vitro?

A6: Several cancer cell lines, including gastric (AGS), colon (DLD-1, SW480, SW620), liver (HepG2), endometrial (Ishikawa), and cervical (HeLa) cancer cells, have been utilized in this compound research. Additionally, normal fibroblasts have been used to assess potential toxicity.

Q7: Has this compound shown activity against any parasites?

A7: Yes, this compound has demonstrated in vitro activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.

Q8: Are there any animal models used in this compound research?

A8: Research on this compound has employed rat models to investigate its effects on phenylephrine- or serotonin-induced aorta contractions.

Q9: From which plants is this compound primarily isolated?

A9: this compound is primarily isolated from the buds of silver birch (Betula pendula) and downy birch (Betula pubescens), as well as from Tanacetum parthenium (feverfew).

Q10: Are there standardized methods for extracting and quantifying this compound from these plants?

A10: High-performance liquid chromatography (HPLC) is commonly employed to quantify this compound in plant extracts.

Q11: Does the extraction method influence the yield and purity of this compound?

A11: Different extraction techniques, such as percolation, can impact the yield and purity of this compound obtained from plant sources.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1237265.png)

![(1R,3R,5S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1237269.png)

![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)

![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)